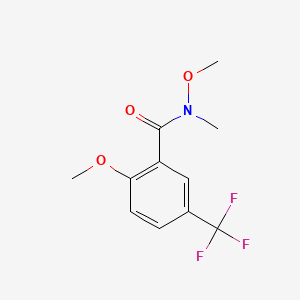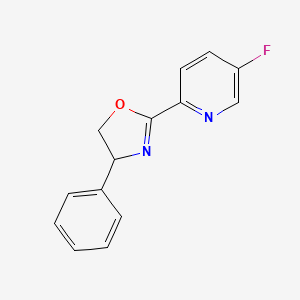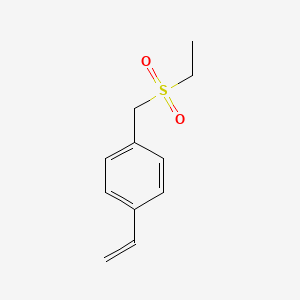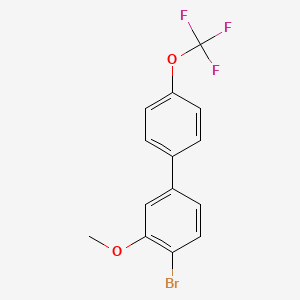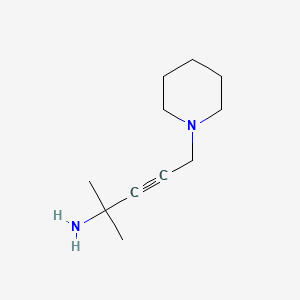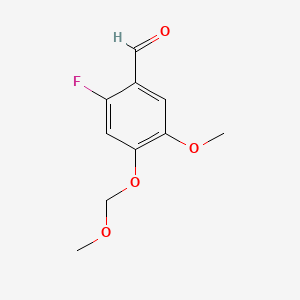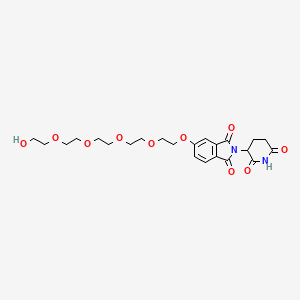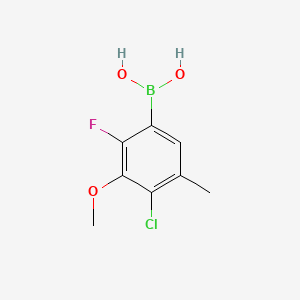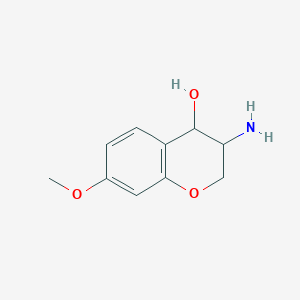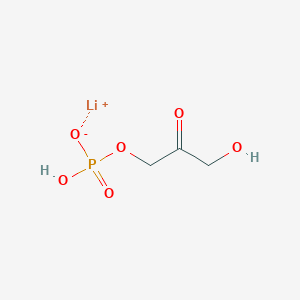![molecular formula C12H16N5O7P B14769979 [5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a phosphonooxymethyl group, and an oxolan ring. Its intricate molecular arrangement makes it a subject of interest in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then reacted with a phosphonooxymethyl group under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with an oxolan ring to yield the final product. The reaction conditions often require precise temperature control, pH adjustments, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and consistency of the production process, allowing for large-scale manufacturing of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound is susceptible to substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction could produce reduced oxolan compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its ability to interact with specific enzymes and receptors, which could lead to the development of new drugs.
Industry
In industrial applications, this compound is used in the production of specialized materials and as a reagent in various chemical processes. Its unique properties make it suitable for use in high-performance materials and advanced manufacturing techniques.
Mécanisme D'action
The mechanism of action of [5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- [5-(6-Aminopurin-9-yl)-2-(methoxymethyl)oxolan-3-yl] acetate
- [5-(6-Aminopurin-9-yl)-2-(ethoxymethyl)oxolan-3-yl] acetate
Uniqueness
Compared to similar compounds, [5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate stands out due to its phosphonooxymethyl group. This functional group imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16N5O7P |
|---|---|
Poids moléculaire |
373.26 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H16N5O7P/c1-6(18)23-7-2-9(24-8(7)3-22-25(19,20)21)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9H,2-3H2,1H3,(H2,13,14,15)(H2,19,20,21) |
Clé InChI |
LYWLYFBMOCRPIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
